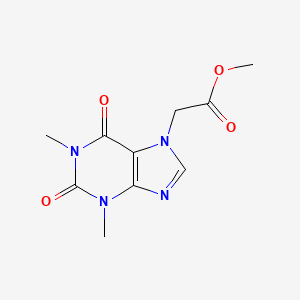![molecular formula C22H14N2O4 B2623032 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzofuran-2-carboxamide CAS No. 851411-79-5](/img/structure/B2623032.png)
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzofuran-2-carboxamide” is a chemical compound with immense potential in scientific research. It has a molecular formula of C24H21N3O5S, an average mass of 463.506 Da, and a monoisotopic mass of 463.120178 Da .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, one study reported a yield of 90% for a yellow solid with a melting point of 230–232 °C . Another study reported a yield of 0.21 g (39%) for a colorless solid with a melting point of 183–184 °C .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the chemical environment of the atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been reported in several studies. For instance, one study reported a melting point of 230–232 °C . Another study reported a melting point of 183–184 °C .Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzofuran-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating the activity of signaling pathways involved in inflammation, apoptosis, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress-induced damage. However, the effects of this compound in vivo have not been fully investigated.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzofuran-2-carboxamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and neuroprotective effects in vitro. However, one limitation of using this compound in lab experiments is the lack of in vivo data, which makes it difficult to determine its potential therapeutic applications.
Future Directions
There are several future directions for the study of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzofuran-2-carboxamide. One area of interest is the investigation of its in vivo effects and potential therapeutic applications. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on signaling pathways involved in inflammation, apoptosis, and neuroprotection. Furthermore, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Synthesis Methods
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-hydroxy-2-naphthoic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by the reaction of the resulting intermediate with 4-methyl-2-aminopyridine and 2-hydroxybenzofuran-3-carboxylic acid. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. Another study showed that this compound had anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, this compound has been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4/c1-12-10-18(24-21(25)17-11-13-6-2-4-8-15(13)27-17)23-20-14-7-3-5-9-16(14)28-22(26)19(12)20/h2-11H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUMNDMWTAYTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


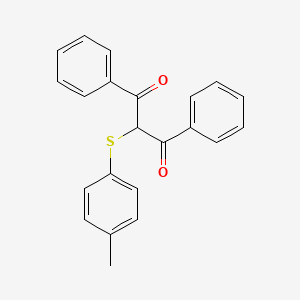
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2622957.png)
![1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2622958.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2622959.png)

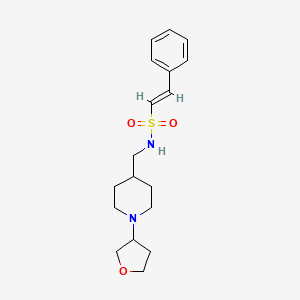
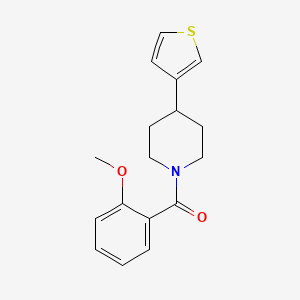
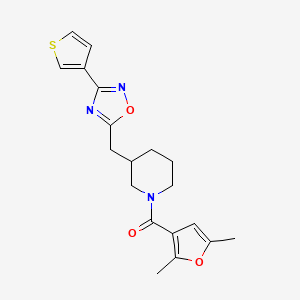
![tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B2622967.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2622968.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2622970.png)

